![molecular formula C6H3N3O2S B1198169 6-Nitrobenzo[d][1,2,3]thiadiazole CAS No. 29241-16-5](/img/structure/B1198169.png)
6-Nitrobenzo[d][1,2,3]thiadiazole
Vue d'ensemble
Description
6-Nitro-1,2,3-benzothiadiazole (NBT) is a heterocyclic compound that is widely used in scientific research. It is a nitro-substituted derivative of benzothiadiazole, which is a bicyclic aromatic compound. NBT is known for its fluorescent properties, which make it useful in a variety of applications, including bioimaging, sensing, and detection.
Applications De Recherche Scientifique
Activité Antitumorale et Cytotoxique
Des dérivés de 6-Nitrobenzo[d][1,2,3]thiadiazole ont été synthétisés et évalués pour leurs activités antitumorales et cytotoxiques potentielles. Ces composés ont montré des résultats prometteurs contre diverses lignées cellulaires tumorales humaines. Par exemple, certains dérivés ont démontré des effets puissants sur les cellules cancéreuses de la prostate, indiquant le potentiel de ces composés dans la thérapie du cancer {svg_1}.
Applications Antimicrobiennes et Antifongiques
Les dérivés de thiadiazole, y compris ceux contenant le groupement 6-nitrobenzothiadiazole, présentent des propriétés antimicrobiennes et antifongiques significatives. Ces composés peuvent être utilisés pour développer de nouveaux médicaments antimicrobiens avec moins d'effets secondaires, ce qui est crucial dans la lutte contre les souches de bactéries et de champignons résistantes aux médicaments {svg_2}.
Effets Anti-inflammatoires et Analgésiques
Les activités anti-inflammatoires et analgésiques des dérivés de thiadiazole en font des candidats pour le développement de nouveaux médicaments contre la douleur. Leur mécanisme d'action implique souvent la modulation des voies inflammatoires, procurant un soulagement de la douleur et de l'inflammation {svg_3}.
Propriétés Neuroprotectrices
Certains dérivés de this compound ont montré des propriétés neuroprotectrices, ce qui pourrait être bénéfique dans le traitement des maladies neurodégénératives. Ces composés peuvent jouer un rôle dans la synthèse des neurotransmetteurs ou dans la protection des cellules nerveuses contre les dommages {svg_4}.
Développement de Matériaux Électroniques
Le 6-Nitro-1,2,3-benzothiadiazole et ses dérivés sont d'importants unités acceptrices dans le développement de composés photoluminescents. Ils sont utilisés dans la construction moléculaire des diodes électroluminescentes organiques (OLED), des cellules solaires organiques et des transistors à effet de champ organiques en raison de leur forte capacité d'attraction d'électrons. Cette application est significative dans l'avancement des matériaux et des dispositifs électroniques {svg_5}.
Synthèse Organique et Accélérateurs de Réactions Chimiques
La structure du 6-nitrobenzothiadiazole est utilisée en synthèse organique comme élément constitutif de divers composés chimiques. Il sert de matériau parent pour les médicaments soufrés, les biocides, les fongicides, les colorants et les accélérateurs de réactions chimiques. Sa polyvalence dans les réactions chimiques en fait un composé précieux en chimie synthétique {svg_6}.
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that thiadiazole derivatives, which include 6-nitrobenzo[d][1,2,3]thiadiazole, have shown significant therapeutic potential . They have been found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .
Mode of Action
It’s known that the thiadiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This chemical structure allows the compound to interact with its targets and induce changes.
Biochemical Pathways
It’s known that thiadiazole derivatives have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities . These activities suggest that the compound may affect pathways related to inflammation and pain, possibly through the inhibition of biosynthesis of prostaglandins .
Pharmacokinetics
It’s known that the compound is soluble in organic solvents , which may influence its bioavailability.
Result of Action
It’s known that some thiadiazole derivatives have shown significant anti-inflammatory and analgesic activities . This suggests that this compound may have similar effects.
Action Environment
It’s known that the compound is a colorless solid and is soluble in organic solvents . These properties suggest that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of organic solvents.
Analyse Biochimique
Biochemical Properties
6-Nitro-1,2,3-benzothiadiazole plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including cytochrome P450 enzymes, which are involved in the oxidative metabolism of various substrates . The compound acts as an inhibitor of certain microsomal oxidation pathways, thereby affecting the metabolism of other compounds. Additionally, 6-Nitro-1,2,3-benzothiadiazole has been shown to interact with proteins involved in electron transport chains, influencing redox reactions within cells .
Cellular Effects
The effects of 6-Nitro-1,2,3-benzothiadiazole on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, the compound can affect gene expression and cellular metabolism . In various cell types, 6-Nitro-1,2,3-benzothiadiazole has been shown to induce oxidative stress, leading to changes in cell function and viability. This compound’s impact on cell signaling and metabolism makes it a valuable tool for studying cellular responses to oxidative stress.
Molecular Mechanism
At the molecular level, 6-Nitro-1,2,3-benzothiadiazole exerts its effects through several mechanisms. It binds to cytochrome P450 enzymes, inhibiting their activity and altering the metabolism of other compounds . This inhibition can lead to changes in the levels of various metabolites and affect cellular functions. Additionally, 6-Nitro-1,2,3-benzothiadiazole can induce changes in gene expression by modulating transcription factors and signaling pathways involved in oxidative stress responses . These molecular interactions highlight the compound’s potential as a modulator of cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Nitro-1,2,3-benzothiadiazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Nitro-1,2,3-benzothiadiazole is relatively stable under standard laboratory conditions, but its degradation products can also have biological activity . Long-term exposure to the compound can lead to sustained oxidative stress and alterations in cellular metabolism, highlighting the importance of monitoring its effects over time.
Dosage Effects in Animal Models
The effects of 6-Nitro-1,2,3-benzothiadiazole vary with different dosages in animal models. At low doses, the compound can modulate enzyme activities and cellular processes without causing significant toxicity . At higher doses, 6-Nitro-1,2,3-benzothiadiazole can induce toxic effects, including oxidative damage and cell death. These dose-dependent effects underscore the importance of careful dosage optimization in experimental settings to avoid adverse outcomes.
Metabolic Pathways
6-Nitro-1,2,3-benzothiadiazole is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The compound’s inhibition of certain oxidation pathways can also affect the metabolism of other substrates, leading to changes in metabolic flux and metabolite levels . Understanding these metabolic interactions is crucial for elucidating the compound’s biochemical effects.
Transport and Distribution
Within cells and tissues, 6-Nitro-1,2,3-benzothiadiazole is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its biological activity, as its interactions with target enzymes and proteins are dependent on its cellular localization .
Subcellular Localization
The subcellular localization of 6-Nitro-1,2,3-benzothiadiazole plays a significant role in its activity and function. The compound is known to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the endoplasmic reticulum. The subcellular distribution of 6-Nitro-1,2,3-benzothiadiazole is essential for its role in modulating enzyme activities and cellular processes.
Propriétés
IUPAC Name |
6-nitro-1,2,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O2S/c10-9(11)4-1-2-5-6(3-4)12-8-7-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEXDPWRCYZDHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183496 | |
| Record name | 6-Nitro-1,2,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29241-16-5 | |
| Record name | 6-Nitro-1,2,3-benzothiadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029241165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Nitro-1,2,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does 6-Nitro-1,2,3-benzothiadiazole impact other metabolic processes in the liver?
A1: Yes, despite not affecting estrogen hydroxylation, 6-Nitro-1,2,3-benzothiadiazole at a concentration of 10-6 M was found to inhibit the oxidation of aniline and the demethylation of ethylmorphine, p-nitroanisole, and aminopyrine by 30-70%. [] This suggests that it can influence the activity of certain hepatic microsomal mixed-function oxidases involved in the metabolism of other compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-methyl-2-oxo-5-[oxo-(1-phenylethylamino)methyl]-1H-pyridine-3-carboxylic acid ethyl ester](/img/structure/B1198087.png)




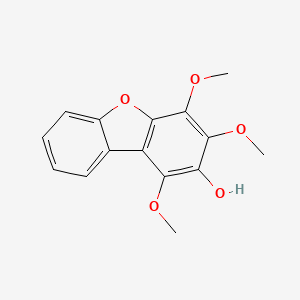
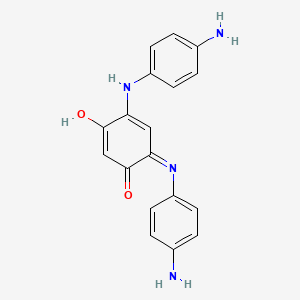

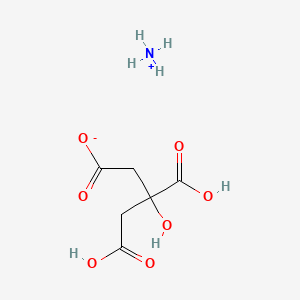

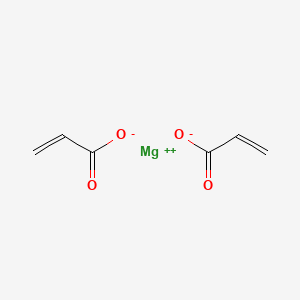
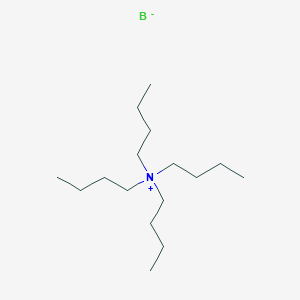

![(1S,4R,5S,6R,7R)-4-Hydroxy-1-methoxy-7-methyl-3-prop-2-enyl-6-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-2-en-8-one](/img/structure/B1198108.png)
